REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4](Cl)[CH:3]=1.C([O-])(O)=O.[Na+].[NH2:18][CH2:19][C:20]([OH:22])=[O:21]>CN(C=O)C.O>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[C:4]([NH:18][CH2:19][C:20]([OH:22])=[O:21])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0.316 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 65° C. for 65 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The bright orange suspension was then cooled to r.t.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (1.0 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
CUSTOM
|
Details
|
0.284 g (98%, based on recovered starting material) of pure title compound as an orange powder
|
Reaction Time |
65 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=C(C1)NCC(=O)O)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |